molecular formula C14H17F3N4O B2795432 N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide CAS No. 1607255-33-3

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide

Cat. No.: B2795432
CAS No.: 1607255-33-3
M. Wt: 314.312
InChI Key: GWBZREFQCKTGPS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a synthetic chemical compound of significant interest in agricultural chemistry research. It belongs to a class of molecules featuring a pyrazole-carboxamide core, a structure frequently investigated for its pesticidal properties . Compounds with this core structure have demonstrated potent activity in research settings, showing efficacy as insecticides and acaricides against various arthropod pests . The molecular architecture, which includes a 1-cyanocyclopropyl group and a 2,2,2-trifluoroethyl moiety, is characteristic of advanced agrochemical research agents designed for targeted action . This compound is provided exclusively for laboratory research to support the development of novel crop protection solutions. It is intended for use in bioassays, mode-of-action studies, and the synthesis of derivative molecules. Strictly for research use by qualified professionals. Not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c1-8(12(22)19-13(6-18)4-5-13)11-9(2)20-21(10(11)3)7-14(15,16)17/h8H,4-5,7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBZREFQCKTGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C14_{14}H18_{18}F3_{3}N3_{3}O
  • Molecular Weight : 305.31 g/mol
  • CAS Number : Not yet assigned

This compound belongs to a class of pyrazole derivatives known for their diverse biological activities.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Potential

Research into pyrazole derivatives suggests that they may possess anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been reported to exhibit anticonvulsant activity in various animal models. For example, studies have shown that certain pyrazole derivatives can protect against seizures induced by pentylenetetrazole (PTZ), a common model for studying epilepsy.

Case Studies

  • Anticonvulsant Activity : A study involving a related pyrazole derivative demonstrated significant protection against seizures in the maximal electroshock test and PTZ-induced seizures in mice. The compound showed a favorable safety profile and potential for use in drug-resistant epilepsy models.
  • Anticancer Activity : In vitro studies on similar compounds revealed that they can inhibit cancer cell proliferation and induce apoptosis through caspase activation pathways.
  • Antimicrobial Testing : Comparative studies indicated that compounds with similar functional groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult
Pyrazole AAnticonvulsantMaximal Electroshock TestSignificant seizure protection
Pyrazole BAnticancerMCF-7 Cancer Cell LineInhibition of cell proliferation
Pyrazole CAntimicrobialDisk Diffusion MethodEffective against E. coli and S. aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide with related furan-carboxamide derivatives, focusing on structural modifications, synthesis, physicochemical properties, and biological activity.

Substituent Effects on Aromatic Rings

Table 1: Structural Modifications and Key Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Activity Reference
N-(2-Methoxy-5-nitrophenyl)furan-2-carboxamide 2-OCH₃, 5-NO₂ C₁₂H₁₀N₂O₅ High crystallinity (predicted)
N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 4-OCH₃, 3-CF₃, 5-NO₂ C₁₄H₁₁F₃N₂O₅ 67% synthetic yield; trypanocidal
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂ (ester derivative) C₁₂H₈FNO₅ Antimycobacterial; stable conformation in solution and solid state
N-(4-Bromophenyl)furan-2-carboxamide 4-Br C₁₁H₈BrNO₂ 94% yield; versatile Suzuki coupling precursor
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide Bifuran core, 4-Cl C₁₅H₁₁ClN₂O₃ Inhibitor properties (unspecified)

Key Observations :

  • Methoxy vs. Trifluoromethyl : The 2-methoxy group in the target compound may improve solubility compared to the trifluoromethyl group in compound 22o, which increases lipophilicity and metabolic stability .
  • Halogen Substitutions : Bromine (Br) and chlorine (Cl) in related compounds enable further functionalization (e.g., cross-coupling reactions), as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .

Key Observations :

  • Amide coupling (e.g., using furan-2-carbonyl chloride and substituted anilines) is a common high-yield route for furan-carboxamides .
Physicochemical and Structural Properties
  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 5'-(4-chlorophenyl)-2,2'-bifuran-5-carboxamide .
  • Crystallinity : Analogs such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals due to stacking interactions, suggesting the target compound may exhibit similar crystallinity .
  • Conformational Stability : Substituent positioning (e.g., 2-methoxy vs. 4-nitro) minimizes steric hindrance, favoring planar molecular conformations critical for biological activity .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide with high purity?

Key steps include:

  • Acetylation reactions : Use acetic anhydride or acetyl chloride under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Pyrazole functionalization : Optimize alkylation of the pyrazole core with 2,2,2-trifluoroethyl groups, ensuring temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) .
  • Cyclopropane coupling : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation between the cyanocyclopropyl group and the pyrazole-propanamide backbone .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity .

How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoroethyl group integration at δ 3.5–4.5 ppm) and amide bond formation .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the cyclopropane and pyrazole moieties .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, targeting the exact mass (e.g., [M+H]+^+ signal) and isotopic patterns for halogen/fluorine content .

Advanced Research Questions

How can contradictory crystallographic data (e.g., disordered trifluoroethyl groups) be resolved during structural refinement?

  • Disorder modeling : Use PART instructions in SHELXL to model split positions for flexible groups like trifluoroethyl, applying isotropic displacement parameters for non-resolved regions .
  • Twinned data refinement : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin laws and improve R-factor convergence .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and avoid over-interpretation of electron density maps .

What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases), focusing on hydrogen bonding between the cyanocyclopropyl group and active-site residues .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the trifluoroethyl-pyrazole moiety in hydrophobic pockets .
  • QSAR modeling : Derive Hammett/Taft parameters for substituents (e.g., trifluoroethyl’s electron-withdrawing effect) to correlate with activity trends .

How can researchers address low reproducibility in biological assays (e.g., inconsistent IC50_{50}50​ values)?

  • Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize the compound’s solubility and aggregation state .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyanocyclopropyl group) under assay conditions .
  • Positive controls : Include structurally similar pyrazole-acetamide derivatives (e.g., from ) to benchmark assay performance .

What strategies mitigate side reactions during functionalization of the pyrazole core?

  • Regioselective protection : Temporarily block the pyrazole N-1 position with a tert-butyl group to direct alkylation to the C-4 position .
  • Catalytic systems : Employ Pd(OAc)2_2/Xantphos for Suzuki couplings to introduce aryl groups without disrupting the trifluoroethyl substituent .
  • In situ monitoring : Use ReactIR to track reaction progress and terminate before byproduct formation (e.g., over-alkylation) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for cyanocyclopropyl coupling to prevent hydrolysis .
  • Crystallography : For SHELXL refinement, set the "L.S. 10" command to handle high thermal motion in the trifluoroethyl group .
  • Bioactivity : Use SPR (surface plasmon resonance) to quantify binding kinetics, ensuring compound stability in PBS buffer during runs .

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